1,3-Bis(tribromophenoxy)propan-2-ol
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Overview
Description
1,3-Bis(tribromophenoxy)propan-2-ol: is a brominated flame retardant compound with the molecular formula C15H10Br6O3 and a molecular weight of 717.6621 g/mol . This compound is known for its high bromine content, which contributes to its effectiveness in reducing flammability in various materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(tribromophenoxy)propan-2-ol can be synthesized through the reaction of tribromophenol with epichlorohydrin under basic conditions. The reaction typically involves the following steps:
Formation of the intermediate: Tribromophenol reacts with epichlorohydrin in the presence of a base such as sodium hydroxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Preparation: Tribromophenol and epichlorohydrin are prepared in large quantities.
Reaction Vessel: The reactants are introduced into a reaction vessel with a base catalyst.
Purification: The product is purified through crystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(tribromophenoxy)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dimethylformamide (DMF) and temperatures ranging from 50-100°C.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Scientific Research Applications
1,3-Bis(tribromophenoxy)propan-2-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1,3-Bis(tribromophenoxy)propan-2-ol exerts its flame-retardant effects involves:
Thermal Decomposition: The compound decomposes at high temperatures to release bromine radicals.
Radical Scavenging: Bromine radicals react with free radicals generated during combustion, interrupting the combustion process and reducing flammability.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: Similar structure but with methoxy groups instead of bromine atoms.
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Contains triazole rings instead of bromine atoms.
Uniqueness
1,3-Bis(tribromophenoxy)propan-2-ol is unique due to its high bromine content, which provides superior flame-retardant properties compared to similar compounds. The presence of multiple bromine atoms enhances its ability to scavenge free radicals and interrupt the combustion process more effectively .
Properties
CAS No. |
55067-98-6 |
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Molecular Formula |
C15H10Br6O3 |
Molecular Weight |
717.7 g/mol |
IUPAC Name |
1,3-bis(2,3,4-tribromophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H10Br6O3/c16-8-1-3-10(14(20)12(8)18)23-5-7(22)6-24-11-4-2-9(17)13(19)15(11)21/h1-4,7,22H,5-6H2 |
InChI Key |
RCWABTBIRDAWRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCC(COC2=C(C(=C(C=C2)Br)Br)Br)O)Br)Br)Br |
Origin of Product |
United States |
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